7-bromo-1H-indazole-3-carbonitrile
Overview
Description
7-bromo-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 7th position and a cyano group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 7-bromo-1H-indazole-3-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes. The compound inhibits the NADPH oxidase activity of nNOS .
Mode of Action
This compound interacts with its target, NOS, by inhibiting its activity . This inhibition prevents the production of nitric oxide, leading to changes in the cellular environment.
Biochemical Analysis
Biochemical Properties
7-Bromo-1H-indazole-3-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), which are involved in key cellular processes . The interaction with PI3K, for instance, inhibits the enzyme’s activity, leading to a reduction in cell proliferation and survival signals. Similarly, the inhibition of COX-2 by this compound results in decreased production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways such as the PI3K/Akt pathway . This disruption leads to a decrease in cell survival and proliferation. Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, it has been noted to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the active sites of target enzymes, such as PI3K and COX-2, thereby inhibiting their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions result in the observed biochemical and cellular effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro have demonstrated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and gene expression . In vivo studies have also indicated that the compound can have lasting effects on cellular function, particularly in cancer models where it continues to inhibit tumor growth over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. The compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and reduced energy production . Additionally, it can affect the levels of various metabolites, such as glucose and lactate, by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential to influence cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability, which can affect its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with target enzymes and proteins . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of this compound can significantly influence its biochemical and cellular effects, highlighting the importance of understanding its localization for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-indazole-3-carbonitrile typically involves the bromination of 1H-indazole-3-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . Another approach involves the use of bromine in acetic acid as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H-indazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 7-azido-1H-indazole-3-carbonitrile or 7-thiocyanato-1H-indazole-3-carbonitrile.
Reduction: Formation of 7-bromo-1H-indazole-3-amine.
Oxidation: Formation of various oxidized indazole derivatives.
Scientific Research Applications
7-bromo-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1H-indazole-3-carboxylic acid
- 7-bromo-1H-indazole-3-amine
- 7-chloro-1H-indazole-3-carbonitrile
Uniqueness
7-bromo-1H-indazole-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
7-bromo-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNEIKLRWSDNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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